molecular formula C20H20ClN3O4 B13811142 1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride

1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride

カタログ番号: B13811142
分子量: 409.9 g/mol
InChIキー: CUXTVYBENQCZOP-OEVGSOSGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erlotinib hydrochloride is a medication primarily used to treat non-small cell lung cancer and pancreatic cancer. It is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), which is involved in the regulation of cell growth and survival. Erlotinib hydrochloride is marketed under the trade name Tarceva .

特性

分子式

C20H20ClN3O4

分子量

409.9 g/mol

IUPAC名

1,1,2,2-tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride

InChI

InChI=1S/C20H19N3O4.ClH/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20;/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23);1H/i6D2,7D2,8D2,9D2;

InChIキー

CUXTVYBENQCZOP-OEVGSOSGSA-N

異性体SMILES

[2H]C([2H])(C([2H])([2H])OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OC([2H])([2H])C([2H])([2H])O)O.Cl

正規SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO.Cl

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: Erlotinib hydrochloride is synthesized by treating erlotinib base with hydrochloric acid in solvents such as methanol or isopropanol. The process involves dissolving the erlotinib base in methanol and then adding a solution of hydrochloric acid in dry methanol or isopropanol .

Industrial Production Methods: The industrial production of erlotinib hydrochloride involves the preparation of stable crystalline forms, designated as Form-M, Form-N, and Form-P. These forms are prepared by treating erlotinib base in different solvents with hydrochloric acid. For example, Form-N is prepared by treating erlotinib base in isopropanol with isopropanolic hydrochloric acid .

化学反応の分析

Types of Reactions: Erlotinib hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Erlotinib hydrochloride can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while substitution reactions can yield various substituted quinazoline compounds .

科学的研究の応用

Erlotinib hydrochloride has a wide range of scientific research applications:

作用機序

Erlotinib hydrochloride works by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). It binds reversibly to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .

類似化合物との比較

Uniqueness of Erlotinib Hydrochloride: Erlotinib hydrochloride is unique in its reversible binding to the EGFR tyrosine kinase and its specific use in treating non-small cell lung cancer and pancreatic cancer. Its effectiveness in patients with EGFR mutations and its role in improving survival rates make it a valuable therapeutic agent .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。